N-methyl-1H-1,3-benzodiazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1224685-22-6 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3,(H,10,11) |
InChI Key |
NTJGYOSVPMSUGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N Methyl 1h 1,3 Benzodiazol 5 Amine
General Strategies for Benzodiazole/Benzimidazole (B57391) Scaffold Formation
Cyclization Reactions of Precursors
A cornerstone of benzimidazole synthesis is the cyclization of ortho-phenylenediamine derivatives with various carbon sources. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring.
One common method involves the condensation of o-phenylenediamines with aldehydes. beilstein-journals.org This reaction can be catalyzed by various acids or proceed under thermal conditions. beilstein-journals.org For instance, the reaction of o-phenylenediamine (B120857) with benzaldehyde (B42025) can yield 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The choice of catalyst and reaction conditions can influence the selectivity towards mono- or di-substituted products. beilstein-journals.org
Another approach utilizes carboxylic acids or their derivatives, which condense with o-phenylenediamines to form the benzimidazole ring. rsc.orgrsc.org The use of d-glucose (B1605176) as a C1 synthon in an oxidative cyclization with o-phenylenediamines in water presents a green and efficient alternative. acs.org This method boasts broad functional group tolerance and excellent yields. acs.org Furthermore, carbon dioxide in the presence of hydrogen has been employed for the cyclization of o-phenylenediamines, catalyzed by ruthenium complexes, to afford benzimidazoles in high yields. rsc.org
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| o-phenylenediamine | Aldehydes | Acid or thermal | 2-Substituted/1,2-disubstituted benzimidazoles | beilstein-journals.org |
| o-phenylenediamine | Carboxylic acids | - | 2-Substituted benzimidazoles | rsc.orgrsc.org |
| o-phenylenediamine | d-Glucose | Water, oxidative cyclization | 2-Substituted benzimidazoles | acs.org |
| o-phenylenediamine | CO2, H2 | RuCl2(dppe)2 | Benzimidazoles | rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of benzimidazole derivatives. arkat-usa.orgtandfonline.comresearchgate.net This technique offers advantages such as rapid heating, precise temperature control, and often solvent-free conditions, aligning with the principles of green chemistry. arkat-usa.orgtandfonline.com
The synthesis of 2-substituted benzimidazoles has been efficiently achieved through the microwave-assisted condensation of o-phenylenediamines and aldehydes. tandfonline.com This method often results in cleaner reactions and simpler work-up procedures compared to conventional heating. arkat-usa.org For example, the one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles and 2-aryl-1-benzylbenzimidazoles has been successfully performed under microwave irradiation, leading to significant reductions in reaction times and higher yields. arkat-usa.org
Selective N-Methylation Strategies at the 1-Position of the Benzodiazole/Benzimidazole Ring
The introduction of a methyl group at a specific nitrogen atom of the benzimidazole ring is a critical step in the synthesis of N-methyl-1H-1,3-benzodiazol-5-amine. Regioselectivity is a key challenge in this transformation, as the benzimidazole ring possesses two nucleophilic nitrogen atoms.
A notable methodology has been developed for the highly regioselective N-methylation of (benz)imidazoles, which surprisingly yields the more sterically hindered and less stable regioisomer. nih.govacs.org This method operates under very mild reaction conditions and demonstrates tolerance for a wide array of functional groups. nih.govacs.org While the specific reagents for this selective methylation are detailed in specialized literature, the principle often involves directing groups or specific catalyst-substrate interactions that favor methylation at the desired nitrogen.
Introduction of the Amine Functionality at the 5-Position via Nitration-Reduction Sequences
To install the amine group at the 5-position of the benzimidazole core, a common and effective strategy is a two-step nitration-reduction sequence.
The first step involves the nitration of the benzimidazole ring. This electrophilic aromatic substitution reaction typically introduces a nitro group at the 5- or 6-position due to the directing effects of the fused imidazole (B134444) ring. The synthesis of 5-nitrobenzimidazole (B188599) derivatives has been reported as a key step in the preparation of various biologically active compounds. nih.gov
Advanced Methodologies for Regioselective Functionalization of the Benzodiazole/Benzimidazole Core
Beyond the fundamental synthetic steps, advanced methodologies have been developed for the precise functionalization of the benzimidazole core, which can be applied to create a diverse range of derivatives. These methods often focus on C-H activation and functionalization, offering atom-economical and efficient routes to novel compounds.
Regioselective C-H functionalization of the six-membered ring of fused heterocyclic systems like benzimidazole is challenging due to the higher reactivity of the five-membered ring. mdpi.com However, the use of directing groups has enabled successful C-H activation at specific positions on the benzene (B151609) ring. mdpi.com
For instance, copper-catalyzed aerobic oxidative tandem C-H aminations have been utilized for the synthesis of functionalized benzimidazoles from aniline (B41778) derivatives and cyclic amines. rsc.org This method proceeds with high selectivity under mild conditions. rsc.org Furthermore, enantioselective C2-allylation of benzimidazoles has been achieved by reversing the inherent selectivity towards N-allylation through the use of electrophilic N-OPiv benzimidazoles. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time.
In the synthesis of benzimidazole derivatives, the choice of catalyst can significantly impact the reaction efficiency. For example, various ammonium (B1175870) salts have been screened for the condensation of o-phenylenediamine with benzaldehyde, with ammonium chloride in chloroform (B151607) found to be highly effective. nih.gov The use of heterogeneous catalysts, such as MgO@DFNS, has also been shown to promote clean reactions with excellent yields under ambient conditions. rsc.org
The reaction solvent also plays a critical role. Studies have shown that for certain benzimidazole syntheses, ethanol (B145695) is an excellent solvent, leading to high yields. rsc.org Microwave-assisted synthesis, as mentioned earlier, often leads to improved yields and reduced reaction times. nih.govresearchgate.net The optimization table below, adapted from a study on 2-phenyl benzimidazole synthesis, illustrates a typical approach to refining reaction conditions. nih.gov
| Entry | Ammonium Salt | Solvent | Time (h) | Yield (%) |
| 1 | NH4Br | Solvent-free | - | 20 |
| 2 | NH4Br | CHCl3 | - | 40 |
| 3 | NH4F | CHCl3 | - | - |
| 4 | NH4Cl | CHCl3 | 4 | 94 |
| 5 | NH4NO3 | CHCl3 | - | - |
| 6 | (NH4)2CO3 | CHCl3 | - | - |
| 7 | (NH4)2SO4 | CHCl3 | - | - |
This table is an example of reaction optimization for a related benzimidazole synthesis and highlights the systematic approach to improving yields. nih.gov
Chemical Reactivity and Derivatization Strategies of N Methyl 1h 1,3 Benzodiazol 5 Amine
Reactivity Profiles of the Benzodiazole/Benzimidazole (B57391) Nitrogen Atoms
The primary amine group at the 5-position of the benzimidazole ring is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles. The nucleophilicity of this amine is influenced by the electron-donating nature of the benzimidazole ring system, which enhances its reactivity. masterorganicchemistry.com
The steric environment around the amine group also plays a role in its reactivity. While the amine itself is relatively unhindered, the adjacent ring structure can impose some steric constraints, particularly with bulky electrophiles. masterorganicchemistry.com The interplay between electronic and steric factors ultimately governs the nucleophilic character of the 5-amino group.
The benzimidazole ring in N-methyl-1H-1,3-benzodiazol-5-amine is susceptible to electrophilic aromatic substitution (EAS) reactions. nih.govyoutube.comyoutube.comyoutube.com The fused benzene (B151609) ring is activated towards electrophilic attack by the electron-donating amine and N-methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amine group.
The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. youtube.com The regioselectivity of these reactions is a critical aspect, with the positions of substitution being dictated by the electronic effects of the existing substituents.
Common Derivatization Reactions of the Amine Functionality (e.g., acylation, alkylation, sulfonation)
The nucleophilic amine group at the 5-position is a versatile handle for a variety of derivatization reactions. These modifications are often employed to alter the physicochemical properties and biological activities of the parent molecule.
Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Alkylation of the amine can be achieved using alkyl halides or other alkylating agents. nih.govgoogle.com This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is analogous to acylation and is a common strategy for introducing sulfonyl groups into organic molecules.
These derivatization reactions provide a means to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships.
Functionalization at Other Positions of the Benzodiazole/Benzimidazole Scaffold
Beyond the 5-amino group, other positions on the benzimidazole scaffold can also be functionalized. The N-1 and N-3 nitrogen atoms of the imidazole (B134444) ring can undergo N-alkylation, although the reactivity of these positions can be influenced by the existing N-methyl group. researchgate.net
Electrophilic substitution reactions can also occur at the C-4, C-6, and C-7 positions of the benzene ring, although these are generally less favored than substitution at the positions activated by the amine group. The specific conditions of the reaction, including the nature of the electrophile and the solvent system, can influence the regioselectivity of these transformations. researchgate.net
Reaction Mechanisms of this compound Transformations
The transformations of this compound proceed through well-established reaction mechanisms.
Nucleophilic Acyl Substitution: Acylation of the 5-amino group follows a nucleophilic acyl substitution pathway. The amine nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group yields the amide product.
Nucleophilic Alkylation: Alkylation reactions typically proceed via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkylating agent, displacing a leaving group in a single concerted step. mdpi.com
Electrophilic Aromatic Substitution: As previously mentioned, electrophilic substitution on the benzene ring involves the formation of a sigma complex intermediate. nih.govyoutube.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
A thorough understanding of these reaction mechanisms is essential for predicting the outcome of chemical transformations and for designing synthetic routes to novel derivatives of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Methyl-1H-1,3-benzodiazol-5-amine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. For benzimidazole (B57391) derivatives, NMR is instrumental in confirming the substitution patterns on both the benzene (B151609) and imidazole (B134444) rings.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is fundamental for identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, ¹H NMR spectra provide distinct signals for the methyl and amine protons, as well as the aromatic protons of the benzimidazole core.
A patent describing the synthesis of related compounds reports the following ¹H NMR data for 1-methyl-1H-benzo[d]imidazol-5-amine in DMSO-d₆:
δ 7.87 (s, 1H): This singlet corresponds to the proton at the C2 position of the imidazole ring.
δ 7.17 (d, J = 8.4 Hz, 1H): This doublet is assigned to the proton at the C7 position, coupled to the proton at C6.
δ 6.75 (d, J = 2.0 Hz, 1H): This doublet represents the proton at the C4 position, showing a smaller coupling constant due to meta-coupling with the C6 proton.
δ 6.59 (dd, J = 2.0 and 8.4 Hz, 1H): This doublet of doublets is attributed to the proton at the C6 position, coupled to both the C7 and C4 protons.
δ 4.73 (brs, 2H): This broad singlet is characteristic of the two protons of the primary amine group (-NH₂) at the C5 position.
δ 3.69 (s, 3H): This sharp singlet corresponds to the three protons of the N-methyl group (-CH₃). google.com
The chemical shifts and coupling patterns are consistent with the assigned structure, confirming the positions of the substituents on the benzimidazole ring.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| C2-H | 7.87 | Singlet | - |
| C7-H | 7.17 | Doublet | 8.4 |
| C4-H | 6.75 | Doublet | 2.0 |
| C6-H | 6.59 | Doublet of Doublets | 2.0 and 8.4 |
| -NH₂ | 4.73 | Broad Singlet | - |
| N-CH₃ | 3.69 | Singlet | - |
Table 1: ¹H NMR Data for this compound in DMSO-d₆. google.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₈H₉N₃), the expected monoisotopic mass is approximately 147.08 Da. A patent document reports the detection of the protonated molecule [M+H]⁺ at an m/z of 148.0, which confirms the molecular weight of the compound. google.com The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of substituents. For instance, the loss of the methyl group or the amine group would result in characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, an exact mass of 147.0796 was calculated, which is consistent with the molecular formula C₈H₉N₃. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value | Source |
| Molecular Formula | C₈H₉N₃ | nih.gov |
| Molecular Weight (Nominal) | 147 g/mol | nih.gov |
| Monoisotopic Mass | 147.0796 Da | nih.gov |
| Observed [M+H]⁺ | 148.0 m/z | google.com |
Table 2: Mass Spectrometry Data for this compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, the C=N and C=C bonds of the benzimidazole ring system, and the C-H bonds of the methyl and aromatic groups. While a specific IR spectrum for this compound is not detailed in the provided search results, data for related benzimidazole derivatives can be used to predict the expected absorption regions. For example, a study on other benzimidazole derivatives showed N-H stretching vibrations in the region of 3123-3340 cm⁻¹, C=C aromatic stretching around 1537-1584 cm⁻¹, and C-N stretching in the range of 1283-1394 cm⁻¹. amazonaws.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N Stretch | 1600-1690 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
Table 3: Expected Infrared Absorption Bands for this compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The development of an effective HPLC method is crucial for ensuring the purity of synthesized this compound and for its isolation from reaction mixtures.
Method development for this compound would typically involve optimizing several parameters:
Stationary Phase: A C18 reversed-phase column is commonly used for the separation of benzimidazole derivatives due to their moderate polarity.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient or isocratic elution profile would be adjusted to achieve optimal separation.
Detection: UV detection is often used for benzimidazoles as they possess a chromophore that absorbs in the UV region, typically around 254 nm or 280 nm.
Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.
While a specific HPLC method for this compound is not provided in the search results, a typical starting point would be a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
| Parameter | Typical Starting Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 4: Example HPLC Method Parameters for the Analysis of Benzimidazole Derivatives.
X-ray Crystallography for Solid-State Structure Determination
The crystal structures of benzimidazole derivatives are often stabilized by a network of intermolecular interactions. Hydrogen bonds are a common feature, particularly when functional groups with hydrogen bond donors and acceptors are present, such as the amine group in this compound. researchgate.netscilit.com For example, in the crystal structure of 2-aminobenzimidazole (B67599) derivatives, proton transfer from an acidic compound can lead to the formation of an ion-pair, with the resulting crystal structure being stabilized by these strong electrostatic interactions. researchgate.net
The determination of the crystal structure of a benzimidazole derivative involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The final refined structure provides a wealth of information, as illustrated in the following representative data table for a benzimidazole derivative.
Table 1: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.678(3) |
| c (Å) | 9.211(2) |
| α (°) | 90 |
| β (°) | 105.98(3) |
| γ (°) | 90 |
| Volume (ų) | 958.4(4) |
| Z | 4 |
| R-factor | 0.055 |
Note: The data in this table is representative of a typical benzimidazole derivative and is for illustrative purposes only.
The study of the crystal structure of this compound and its analogs is of significant interest as the solid-state conformation and intermolecular interactions can influence the material's physical properties, such as solubility and melting point.
Computational Chemistry and Theoretical Studies of N Methyl 1h 1,3 Benzodiazol 5 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For N-methyl-1H-1,3-benzodiazol-5-amine, DFT calculations can provide a detailed understanding of its molecular geometry, electron distribution, and reactivity indices.
Detailed Research Findings: Studies on related benzimidazole (B57391) structures reveal that the fused ring system is generally planar. nih.gov DFT calculations would confirm the planarity of the benzodiazole core in this compound and determine the precise bond lengths, bond angles, and dihedral angles. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the amine group are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms and the aromatic ring may exhibit electron-deficient characteristics (electrophilic). This information is vital for predicting how the molecule will interact with other reagents or biological macromolecules.
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
Note: The data in this table is representative and based on typical values for similar heterocyclic compounds. Specific experimental or computational validation for this compound is required.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
Detailed Research Findings: While specific docking studies on this compound are not widely published, the methodology is well-established for analogous heterocyclic compounds. semanticscholar.orgnih.gov For a hypothetical protein target, docking simulations would place this compound into the binding site and score the resulting poses based on binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the amine group and imidazole nitrogens are potential hydrogen bond donors and acceptors, while the benzodiazole ring can engage in pi-pi stacking or hydrophobic interactions. Such studies have been effectively used to predict the binding modes of various heterocyclic compounds against protein targets. semanticscholar.orgresearchgate.net
Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding affinity |
| Hydrogen Bonds | 2 | Formed with backbone carbonyl of GLU101 and side chain of ASP165 |
| Interacting Residues | VAL35, ALA48, LYS50, GLU101, PHE164, ASP165 | Amino acids within the binding pocket involved in hydrophobic and polar contacts |
Note: The data in this table is for illustrative purposes to demonstrate the output of a typical molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic model of the biological environment by incorporating solvent effects and allowing for the flexibility of both the ligand and the protein.
Detailed Research Findings: MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the trajectory of the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. The Automated Topology Builder (ATB) and repository can be a useful resource for generating the molecular force fields required for such simulations. Analysis of the MD trajectory can yield information on the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time. This provides a rigorous assessment of the binding stability and the dynamic interplay between this compound and its target.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also valuable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can be used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Detailed Research Findings: For this compound, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm its structure. mdpi.comresearchgate.net While computational results may have systematic errors, a strong correlation between predicted and experimental spectra provides high confidence in the assigned structure. Similarly, calculated IR frequencies can be matched with experimental absorption bands to identify characteristic functional groups, such as N-H and C-N stretching vibrations.
Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 154.1 | 153.5 |
| C4 | 110.2 | 109.8 |
| C5 | 142.5 | 141.9 |
| C6 | 115.8 | 115.3 |
| C7 | 120.4 | 119.9 |
| C7a | 138.6 | 138.0 |
| C3a | 135.2 | 134.7 |
Note: This table presents plausible data to illustrate the correlation between computational predictions and experimental results. The experimental values are hypothetical.
In Silico Approaches for Mechanistic Pathway Elucidation
Beyond static properties, computational chemistry can be employed to explore the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different pathways.
Detailed Research Findings: For this compound, in silico methods could be used to investigate its synthesis or metabolic pathways. For example, in a synthetic reaction, DFT calculations could model the step-by-step formation of the benzodiazole ring, helping to understand the role of catalysts and reaction conditions. For metabolic pathways, computational models could predict the sites of metabolism (e.g., oxidation by Cytochrome P450 enzymes) by calculating the activation energies for reactions at different positions on the molecule. This predictive power allows for the rational design of synthesis routes and the early identification of potential metabolites.
Mechanistic Investigations of Biological Activities in Preclinical Models
Enzyme Inhibition and Modulation Mechanisms
There is a notable absence of specific research detailing the inhibitory or modulatory effects of N-methyl-1H-1,3-benzodiazol-5-amine on various enzyme classes.
Kinase Inhibition
No specific data was found to indicate that this compound acts as an inhibitor of kinases such as PI3Kδ, SYK, CK2, MARK4, CDK-5, or mTOR. While the broader class of benzimidazoles has been explored for kinase inhibitory activity, specific studies on this particular methylated derivative are not apparent. The PI3K/mTOR pathway is a significant target in cancer therapy, with various inhibitors developed to modulate its activity. nih.gov Similarly, other kinases play crucial roles in cellular signaling and disease, making them important targets for novel therapeutics. nih.gov
Inhibition of DNA Synthesis and Cellular Processes
Detailed investigations into the ability of this compound to interfere with DNA synthesis through mechanisms such as dihydrofolate reductase (DHFR) or DNA gyrase inhibition are not available. DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids, and its inhibition can lead to cell death. nih.govmdpi.com Likewise, there is no evidence to suggest it possesses alkylating activity, a mechanism employed by some chemotherapeutic agents to damage cancer cell DNA. nih.gov While other novel compounds, such as certain pyrazole (B372694) derivatives, have been investigated as dual inhibitors of DHFR and DNA gyrase, similar studies for this compound have not been reported. mdpi.com
Mechanistic Studies of Antimicrobial Activity
The specific mechanisms by which this compound might exert antimicrobial effects have not been elucidated. While other imidazole-containing compounds, such as nitroimidazoles, have known antimicrobial properties, the activity of this specific benzodiazole derivative remains uncharacterized. nih.gov Research into other synthetic compounds has identified potential antimicrobial targets like the FtsZ protein and FabI enzyme, but no such targets have been linked to this compound. nih.gov
Receptor Modulation and Binding Affinity Studies
There is a lack of published research on the binding affinity and modulatory effects of this compound at various receptors. Studies on other amine-containing compounds have demonstrated the importance of specific structural features for receptor binding and functional activity, but similar structure-activity relationship studies for this compound are not available. nih.gov
Cellular Pathway Modulation in In Vitro Models
Specific data on how this compound modulates cellular pathways in in vitro models is not present in the available literature.
Induction of Apoptosis and Cellular Damage Mechanisms
There are no specific studies demonstrating that this compound induces apoptosis or other forms of cellular damage. The molecular mechanisms underlying such potential effects remain unknown.
No Publicly Available Research Found for this compound
Despite a comprehensive investigation utilizing both its chemical name and CAS number (1224685-22-6), no publicly available scientific research or data could be located for the compound this compound. Therefore, it is not possible to generate the requested article focusing on its biological activities and mechanistic pathways.
Extensive searches were conducted to find information pertaining to the specific areas outlined in the request, including:
Radical Scavenging and Antioxidant Mechanisms
Interaction with Genetic Materials and Proteins
Investigation of Biological Activities in In Vivo Animal Models
Exploration of Prodrug Strategies and Metabolic Activation Pathways
The complete absence of findings in peer-reviewed scientific literature, patents, or other scholarly resources indicates that this specific compound has likely not been the subject of published research in these areas.
As a result, the creation of a scientifically accurate and informative article adhering to the user's detailed outline is not feasible. The generation of content without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the N-Methyl-1H-1,3-benzodiazol-5-amine Core and Side Chains
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and its systematic modification has led to the discovery of numerous biologically active compounds. nih.gov Researchers have extensively explored the modification of the this compound core and its side chains to enhance biological activities, including antimicrobial and anticancer effects. nih.gov
One common modification involves the introduction of various substituents at different positions of the benzimidazole ring. For instance, the synthesis of a series of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives was undertaken to develop phosphodiesterase 10A (PDE10A) inhibitors. nih.gov This involved creating a dihydro-imidazobenzimidazole scaffold and then optimizing the molecule to improve its properties. nih.gov
Another approach is the synthesis of N-substituted benzimidazole derived carboxamides. nih.govtandfonline.com In these studies, carboxamides were designed to investigate how the number of methoxy (B1213986) groups and the type of substituent on the benzimidazole core affect biological activity. nih.govtandfonline.com
The synthesis of bis-2-(n-pyridyl)-1H-benzimidazoles, where n can be 2, 3, or 4, demonstrates the modification of side chains to study their DNA binding properties. acs.orgnih.gov These symmetrical positional isomers were synthesized to understand their differential binding characteristics with double-stranded DNA. acs.orgnih.gov
Furthermore, the synthesis of 5-ethoxy-benzimidazole derivatives involved a multi-step process starting from the nitration of phenacetin, followed by reduction and reaction with substituted acids to yield the final products. mdpi.com This highlights the chemical strategies employed to introduce specific side chains at the 2nd position of the benzimidazole ring for potential anti-tubercular activity. mdpi.com
The following interactive table summarizes some of the systematic modifications and their outcomes:
Interactive Table 1: Systematic Modifications of the Benzimidazole Core| Starting Scaffold | Modification Strategy | Resulting Derivative Class | Targeted Biological Activity | Key Finding |
|---|---|---|---|---|
| Dihydro-imidazobenzimidazole | Optimization of substituents | 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives | PDE10A inhibition | Compound 6d showed improved P-gp liability and high PDE10A inhibitory activity. nih.gov |
| Benzimidazole | N-substitution with carboxamides | N-substituted benzimidazole derived carboxamides | Antioxidant and antiproliferative | Unsubstituted and dimethoxy substituted derivatives showed pronounced antioxidative activity. nih.govtandfonline.com |
| Bis-2-(pyridyl)-1H-benzimidazole | Variation of pyridine (B92270) isomer (n=2, 3, 4) | Symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles | DNA binding | 3-pyridine and 4-pyridine derivatives showed significantly higher DNA binding affinities than the 2-pyridine derivative. acs.orgnih.gov |
| Phenacetin | Multi-step synthesis to introduce ethoxy group and other substituents | 5-ethoxy-benzimidazole derivatives | Anti-tubercular | Compounds IVa, IVc, and IVd showed significant anti-tubercular activity. mdpi.com |
Impact of Substituent Electronic and Steric Effects on Biological Activity Mechanisms
The electronic and steric effects of substituents on the benzimidazole ring play a pivotal role in determining the biological activity of its derivatives. These effects influence how the molecule interacts with its biological target, thereby affecting its efficacy.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the benzimidazole ring system. This, in turn, can affect the molecule's ability to participate in crucial interactions like hydrogen bonding and π-π stacking, which are often vital for binding to macromolecules. nih.gov For example, in a study on benzothiazole (B30560) derivatives, which share structural similarities with benzimidazoles, combining electron-withdrawing (e.g., fluorine) and electron-donating (e.g., methoxy) modifications at adjacent positions was found to optimize electronic properties and enhance biological activity. mdpi.com The presence of a methoxy group at the C-6 position of benzothiazole was shown to significantly enhance kinase-targeted anticancer activity. mdpi.com
Steric Effects: The size and shape of substituents (steric effects) are also critical. Bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into a binding site or, conversely, promote a more favorable binding conformation by restricting rotation around certain bonds. In the context of 5-HT3 antagonists, it has been observed that sterically bulky substituents can favor the open conformation of the ion channel through sterical repulsion. wikipedia.org Small, lipophilic substituents at the C5 position of some antagonists suggest that this part of the molecule may fit into a narrow, hydrophobic groove of the receptor's binding region. wikipedia.org
Positional Isomerism and its Influence on Molecular Interactions
Positional isomerism, which concerns the different spatial arrangements of substituents on the benzimidazole core, has a profound impact on the molecular interactions of these compounds with their biological targets. The specific location of a substituent can dramatically alter the molecule's binding affinity and selectivity.
A compelling example of this is seen in the study of symmetrical bis-2-(n-pyridyl)-1H-benzimidazoles, where n represents the position of the nitrogen atom in the pyridine ring (2, 3, or 4). acs.orgnih.gov The binding affinities of the 3-pyridine (m-pyben) and 4-pyridine (p-pyben) derivatives to double-stranded DNA were found to be significantly higher than that of the 2-pyridine (o-pyben) derivative. acs.orgnih.gov Computational analysis revealed that the lower affinity of the o-pyben isomer was due to the formation of an intramolecular hydrogen bond, which resulted in a more rigid conformation that was less conducive to DNA binding. acs.orgnih.gov
Similarly, in the design of myeloperoxidase (MPO) inhibitors, isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives were synthesized with amide, hydrazide, and hydroxamic acid groups attached to either a nitrogen or a sulfur atom. nih.gov The position of these functional groups was critical, with 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide (C19) emerging as the most potent inhibitor for both the chlorination and peroxidation cycles of MPO. nih.gov
These findings underscore that even subtle changes in the position of a substituent can lead to significant differences in molecular interactions and, consequently, biological activity. This highlights the importance of considering positional isomerism as a key factor in the design of new benzimidazole-based therapeutic agents.
Ligand Design Principles based on Mechanistic Insights and SAR
The design of novel ligands based on the benzimidazole scaffold is heavily guided by mechanistic insights and structure-activity relationship (SAR) studies. nih.gov A key principle is to achieve high structural and chemical complementarity between the ligand and its macromolecular target. ethernet.edu.et
One fundamental principle involves the strategic placement of functional groups to facilitate key interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov For instance, the pharmacophore for 5-HT3 receptor antagonists includes an aromatic/heteroaromatic ring, a carbonyl-containing linking moiety, and a basic center, with an optimal distance of 8.4-8.9 Å between the aromatic system and the basic amine. wikipedia.org
Mechanistic understanding of how a ligand interacts with its target can also drive design. For example, in designing inhibitors for an enzyme, a molecule might be engineered to block the access of water to the active site, thereby stabilizing an intermediate state and inactivating the enzyme. ethernet.edu.et
SAR studies provide invaluable data for ligand optimization. For example, the finding that small, lipophilic substituents at the C5 position of certain antagonists lead to potent antagonism suggests that this region of the receptor is a narrow, hydrophobic pocket. wikipedia.org This knowledge can then be used to design new ligands with optimized C5 substituents.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly used to refine ligand design. nih.govresearchgate.net These techniques can predict the binding affinity and interactions of designed molecules with their targets, helping to prioritize which compounds to synthesize and test. researchgate.net For example, a QSAR study on benzotriazine derivatives helped to identify that thermodynamic properties were strongly correlated with anticonvulsant activity, guiding the synthesis of more potent compounds. researchgate.net
Application of SAR in Guiding Novel Benzodiazole/Benzimidazole Derivative Synthesis
Structure-activity relationship (SAR) studies are a cornerstone in the rational design and synthesis of novel benzimidazole and benzodiazole derivatives with improved biological activities. nih.govnih.govnih.govacs.orgmdpi.com By systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity.
For instance, in the development of phosphodiesterase 10A (PDE10A) inhibitors, an initial compound, 5a, showed moderate activity but poor brain penetration. nih.gov Through an optimization study guided by SAR, a new compound, 6d, was synthesized with improved properties, including high PDE10A inhibitory activity and better brain penetration. nih.gov
Similarly, SAR studies on N-substituted benzimidazole derived carboxamides were conducted to understand the influence of methoxy groups and other substituents on their antioxidant and antiproliferative activities. nih.govtandfonline.com This research led to the identification of unsubstituted and dimethoxy substituted derivatives with pronounced antioxidative activity, and a trimethoxy substituted compound with strong activity against certain cancer cell lines. nih.gov
The synthesis of bis-2-(pyridyl)-1H-benzimidazoles was directly driven by the desire to understand the SAR of their DNA binding capabilities. acs.org The finding that the 3- and 4-pyridine isomers had higher binding affinities than the 2-pyridine isomer provided a clear SAR directive for designing similar molecules with enhanced DNA binding. acs.orgnih.gov
Furthermore, the development of anti-tubercular benzimidazole derivatives was guided by the knowledge that 2-pyridinyl substituted benzimidazoles possess such activity. mdpi.com This led to the synthesis of new derivatives with various carboxylic acids at the 2nd position, resulting in compounds with significant anti-tubercular effects. mdpi.com
The following interactive table provides examples of how SAR has guided the synthesis of novel benzimidazole derivatives:
Interactive Table 2: SAR-Guided Synthesis of Benzimidazole Derivatives| Lead Compound/Scaffold | SAR Observation | Synthetic Modification | Resulting Compound/Class | Improved Property |
|---|---|---|---|---|
| Dihydro-imidazobenzimidazole (Compound 5a) | Moderate PDE10A activity, poor brain penetration. nih.gov | Optimization of substituents. nih.gov | Compound 6d | High PDE10A inhibitory activity, improved brain penetration. nih.gov |
| Benzimidazole carboxamides | Number and position of methoxy groups influence activity. nih.govtandfonline.com | Synthesis of derivatives with varying methoxy substitutions. nih.govtandfonline.com | Unsubstituted, dimethoxy, and trimethoxy derivatives | Pronounced antioxidative and antiproliferative activities. nih.govtandfonline.com |
| Bis-2-(pyridyl)-1H-benzimidazoles | 2-pyridine isomer has lower DNA binding affinity than 3- and 4-isomers. acs.orgnih.gov | Focus on synthesizing derivatives with 3- and 4-pyridyl moieties. | N/A | Enhanced DNA binding affinity. acs.orgnih.gov |
| 2-pyridinyl substituted benzimidazoles | Known anti-tubercular activity. mdpi.com | Introduction of various carboxylic acids at the 2nd position. mdpi.com | 5-ethoxy-benzimidazole derivatives | Significant anti-tubercular activity. mdpi.com |
Applications in Chemical and Material Sciences Research
N-Methyl-1H-1,3-benzodiazol-5-amine as a Building Block in Complex Chemical Synthesis
This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential therapeutic applications. chemchart.comguidechem.comsigmaaldrich.com Its bifunctional nature, featuring a reactive amine group and a benzimidazole (B57391) core, allows for diverse chemical modifications.
A notable application is in the preparation of bicyclically substituted uracil (B121893) derivatives. In one patented synthesis route, 1-methyl-1H-benzimidazol-5-amine is reacted with another intermediate in ethanol (B145695) under reflux. google.com The subsequent addition of a strong base, potassium tert-butoxide, facilitates the cyclization reaction, leading to the formation of complex uracil-based compounds intended for medicinal use. google.com
Furthermore, derivatives of this compound are employed in medicinal chemistry research. For instance, a mixture containing 2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-amine was utilized as a key building block in the structure-based design of potent covalent inverse-agonists for the peroxisome-proliferator-activated receptor-γ (PPARγ). acs.orgnih.gov In this synthesis, the amine group of the benzimidazole derivative is reacted with 2-chloro-5-nitrobenzoyl chloride to form an amide linkage, a crucial step in assembling the final bioactive molecule. acs.orgnih.gov These examples underscore the role of the this compound scaffold in creating intricate molecules for targeted biological evaluation.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-1H-1,3-benzodiazol-5-amine |
| CAS Number | 10394-38-4 |
| Molecular Formula | C₈H₉N₃ |
| Synonyms | 1-methyl-1H-benzimidazol-5-amine, 5-Amino-1-methylbenzimidazole |
Utilization in Coordination Chemistry Research
The benzimidazole ring system, a core component of this compound, is well-known for its ability to coordinate with metal ions. This suggests a potential application for the compound in the field of coordination chemistry. Research into related structures, such as 2-ethyl-1-methyl-1H-benzimidazol-5-amine, indicates their use in forming transition metal complexes. fluorochem.co.uk However, specific studies detailing the synthesis and characterization of coordination complexes derived directly from this compound are not extensively documented in the reviewed scientific literature. The presence of multiple nitrogen atoms makes it a plausible candidate for acting as a ligand, but dedicated research in this area appears limited.
Potential in Polymer Modification Research
Based on a review of available scientific literature, there is no significant research documented on the specific use of this compound for polymer modification or synthesis. While the amine functionality presents a theoretical reaction site for incorporation into polymer chains, this potential application has not been a prominent subject of investigation.
Exploration as a Fluorescence Probe in Research
The intrinsic fluorescent properties of the benzimidazole core have led to the development of some benzimidazole derivatives as fluorescent probes. However, a detailed search of scientific and patent literature did not yield studies where this compound itself was specifically explored or developed as a fluorescence probe or sensor. In one research context, a fluorescent-labeled ligand was used in a binding assay to screen for compounds, which included a derivative of this compound; however, this does not pertain to the compound's own fluorescent properties. acs.orgnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for N-Methyl-1H-1,3-benzodiazol-5-amine
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. mdpi.comchemmethod.com While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and a lack of selectivity, particularly in achieving specific N-1 substitution, which can lead to a mixture of products. mdpi.com Future research should focus on developing more refined, selective, and efficient methods for synthesizing this compound and its derivatives.
One promising direction is the use of advanced catalytic systems. For instance, palladium-catalyzed decarbonylative C-H functionalization has been reported for various azoles, including 1-methylbenzimidazole. acs.org This method allows for the selective introduction of functional groups at the C(2)-position. acs.org Adapting such C-H functionalization strategies could provide a direct and atom-economical route to novel analogues of this compound. The synthesis of N-substituted benzimidazoles has been achieved by reacting the benzimidazole core with various functionalized halides in a basic medium. This approach could be systematically explored to generate a library of derivatives based on the this compound scaffold.
Furthermore, one-pot multicomponent reactions (MCRs) represent an efficient strategy for rapidly building molecular complexity. mdpi.com Designing MCRs that incorporate the N-methyl-1,2-phenylenediamine precursor could streamline the synthesis of diverse derivatives. The development of methods for the duplication of the benzimidazole molecule through the use of dihalogenated compounds also presents an interesting avenue for creating novel chemical entities.
Advanced Mechanistic Studies at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents. For benzimidazoles, a variety of mechanisms have been identified, including the disruption of microtubule polymerization, induction of apoptosis, and the inhibition of key enzymes and receptors like topoisomerases and various kinases. nih.govnih.gov
Future mechanistic studies on this compound and its derivatives should aim to:
Identify Specific Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to pinpoint the specific proteins or nucleic acids with which these compounds interact. Benzimidazole derivatives are known to be structural isosteres of nucleotides and can interact with biopolymers. mdpi.comnih.gov
Elucidate Binding Modes: Employ molecular docking and molecular dynamics simulations to predict and analyze the binding interactions between the compounds and their biological targets at an atomic level. nih.govnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for activity.
Investigate Downstream Signaling Pathways: Once a target is identified, cell-based assays can be used to unravel the downstream consequences of target engagement. For example, if a compound is found to inhibit a specific kinase, further studies would investigate the phosphorylation status of its substrates and the resulting impact on cellular processes like proliferation or survival.
Explore Mechanisms of Mutagenicity: Some benzimidazoles have been shown to be weak mutagens that act through base substitution after being incorporated into nucleic acids. nih.gov In vitro studies using RNA polymerase have shown that benzimidazole can be incorporated in place of guanine. nih.gov Further investigation is needed to understand if this compound or its derivatives exhibit similar properties and to clarify the position-dependent reading of benzimidazole in the genetic code. nih.gov
High-Throughput Screening of this compound Derivatives for New Targets
High-throughput screening (HTS) is a powerful strategy for discovering new biological activities for a given chemical scaffold. By testing a large library of compounds against a panel of biological assays, HTS can rapidly identify "hits" for further development. A library of novel this compound derivatives, synthesized using the advanced methods described above, would be an ideal starting point for such a campaign.
A cell-based HTS approach was successfully used to screen a 10,000-compound diversity library, which led to the identification of a benzimidazole-scaffold-based compound as a selective inhibitor of the FLT3 receptor tyrosine kinase, a target in acute myeloid leukemia. nih.gov This demonstrates the potential for discovering novel and selective agents from benzimidazole libraries. nih.gov
Future HTS campaigns could involve:
Phenotypic Screening: Testing the compound library for its ability to induce a specific cellular phenotype, such as cell death in cancer cells or inhibition of viral replication, without a priori knowledge of the target. For example, screening against various cancer cell lines (e.g., A549, DLD-1, L929) can reveal antiproliferative activity. nih.govmdpi.com
Target-Based Screening: Screening against a panel of purified enzymes or receptors known to be involved in disease. Given the broad activity of benzimidazoles, this panel could include kinases, proteases, and G-protein coupled receptors.
Broad-Spectrum Activity Profiling: Screening against a wide range of microbial and parasitic organisms to identify potential anti-infective agents. acs.org
The data generated from HTS can be used to build structure-activity relationships (SAR), guiding the next round of chemical synthesis to optimize the potency and selectivity of the initial hits. researchgate.net
| Screening Approach | Description | Potential Targets/Applications | Example from Literature |
|---|---|---|---|
| Phenotypic Screening | Testing compounds for a specific cellular outcome without a known target. | Anticancer, Antiviral, Anti-infective | Screening against cancer cell lines like A549 and HCT-116 to find antiproliferative agents. nih.govmdpi.com |
| Target-Based Screening | Screening against a specific, purified biological molecule (e.g., enzyme, receptor). | Enzyme inhibitors (kinases, topoisomerases), Receptor antagonists/agonists | Identification of a benzimidazole compound as a selective FLT3 inhibitor. nih.gov |
| High-Content Screening | Image-based, multi-parameter analysis of cellular effects. | Toxicity, Apoptosis induction, Subcellular localization | Used to assess multiple variables like cell morphology and protein expression simultaneously. |
Integration of Artificial Intelligence and Machine Learning in Benzodiazole/Benzimidazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of promising drug candidates and reducing time and costs. researchgate.netnih.gov These computational tools can be applied to the study of this compound and its derivatives in several ways.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.comyoutube.com By generating various molecular descriptors (e.g., electronic, topological, physicochemical), ML algorithms can build predictive models. ijpsr.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov For benzimidazoles, QSAR studies have been successfully used to develop models for antibacterial and antioxidant activities. nih.govnih.gov
In Silico Screening: Virtual screening uses computer-based methods to screen large libraries of compounds against a biological target. researchgate.net Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. ymerdigital.comnih.gov This approach has been used to identify potential benzimidazole-based inhibitors for targets like the epidermal growth factor receptor (EGFR) and adenosine (B11128) deaminase. nih.gov
De Novo Drug Design: Deep learning and generative models can design entirely new molecules with desired properties. nih.gov A generative model trained on known active benzimidazole derivatives could design novel this compound analogues with a high probability of being active against a specific target. nih.gov
ADMET Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This allows researchers to deprioritize compounds with likely poor pharmacokinetic profiles or toxicity issues, saving significant time and resources. researchgate.net
| AI/ML Application | Description | Relevance to Benzimidazole Research |
|---|---|---|
| QSAR | Develops predictive models correlating chemical structure with biological activity. | Predicting antibacterial and antioxidant activity of new benzimidazole derivatives. nih.govnih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a protein target. | Screening benzimidazole libraries against targets like EGFR and topoisomerase. nih.govnih.gov |
| Generative Models | Designs novel molecules with optimized properties using deep learning. | Creating new benzimidazole-pyrazine derivatives as potential receptor antagonists. nih.gov |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of drug candidates. | Assessing the drug-likeness of novel benzimidazole inhibitors early in development. nih.govresearchgate.net |
Exploration of Environmentally Benign Synthesis Approaches (Green Chemistry)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. sphinxsai.com Applying these principles to the synthesis of this compound is a critical area for future research, addressing the shortcomings of many classical synthetic methods that use toxic solvents and reagents. chemmethod.com
Key green chemistry strategies applicable to benzimidazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.com The use of water as a solvent is particularly attractive from both an environmental and economic standpoint. sphinxsai.com
Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. A variety of catalysts, including Lewis acids like ZrCl₄, nano-ZnO, and metal complexes such as K₄[Fe(CN)₆], have been used for benzimidazole synthesis under greener conditions. mdpi.commdpi.comchemmethod.com
Solvent-Free Reactions: Conducting reactions without a solvent, often at elevated temperatures or with microwave assistance, can significantly reduce waste. chemmethod.comsphinxsai.com The condensation of o-phenylenediamine (B120857) with aldehydes using a catalytic amount of zinc acetate (B1210297) at room temperature is an example of a solvent-free method. chemmethod.com
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. chemmethod.comnih.gov
Use of Deep Eutectic Solvents (DES): Deep eutectic solvents, which can be formed from components like choline (B1196258) chloride and o-phenylenediamine, can act as both the reaction medium and a reagent, simplifying work-up procedures and improving yields in a sustainable manner. nih.gov
The development of a synthetic route to this compound that incorporates these green principles would be a significant advancement, making the production of this valuable scaffold more sustainable and cost-effective.
Q & A
What synthetic strategies are optimal for preparing N-methyl-1H-1,3-benzodiazol-5-amine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves sequential functionalization of the benzodiazole core. A common approach includes:
- Alkylation/amination : Introducing the methylamine group via nucleophilic substitution using methylamine or its derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Nitro-group reduction : If intermediates like nitro-substituted benzodiazoles are used, catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduction ensures selective amine formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves yield and purity.
Critical parameters : Temperature control during exothermic steps (e.g., nitro reductions) and inert atmosphere (N₂/Ar) prevent side reactions .
How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is essential for resolving ambiguities:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
- Twinned data handling : Use the TWIN command in SHELXL for non-merohedral twinning, common in benzodiazole derivatives due to planar symmetry .
- Hydrogen bonding analysis : SHELXPRO visualizes intermolecular interactions (e.g., N–H···N), critical for understanding packing and stability .
Validation : R-factor convergence (<5%) and CheckCIF/PLATON reports ensure structural reliability .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., methylamine protons at δ 2.8–3.2 ppm; benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases assess purity (>98%) and detect trace by-products .
- Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 163.2 for C₈H₁₀N₃) and fragmentation patterns .
How do structural modifications (e.g., substituent position) impact the biological activity of this compound?
Answer:
- Electron-withdrawing groups (e.g., nitro at C4): Increase binding affinity to enzymes like cytochrome P450 via dipole interactions .
- Methylamine flexibility : N-methylation reduces basicity, enhancing membrane permeability in cellular assays .
- SAR studies : Compare IC₅₀ values against analogs (e.g., 2-fluoro derivatives show 10× higher inhibition of kinase targets) .
Methodology : Use in vitro assays (e.g., fluorescence polarization) paired with molecular docking (AutoDock Vina) to correlate structure-activity trends .
How can contradictory biological assay results for this compound be systematically addressed?
Answer:
- Control standardization : Ensure consistent solvent (DMSO concentration <0.1%) and cell lines (e.g., HepG2 vs. HEK293 variability) .
- Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., N-demethylated byproducts) .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to distinguish assay noise from true activity .
What computational tools predict the reactivity and synthetic accessibility of this compound derivatives?
Answer:
- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio/Reaxys models) to prioritize routes with high feasibility scores (>0.9) .
- DFT calculations : Gaussian09 optimizes transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .
- ADMET prediction : SwissADME estimates solubility (LogP <3) and cytochrome inhibition risks .
How can solubility challenges of this compound in aqueous buffers be mitigated for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins (10% w/v) or PEG-400 to enhance solubility without toxicity .
- Salt formation : Hydrochloride salts (via HCl/EtOH treatment) improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method) for sustained release .
What strategies resolve discrepancies between computational binding predictions and experimental results for this compound?
Answer:
- Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- Binding kinetics : Surface plasmon resonance (SPR) measures on-rates (kₐ) and off-rates (k𝒹) to validate docking scores .
- WaterMap analysis : Identifies displaced water molecules in binding pockets that affect ΔG calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
